2-bromo-N-carbamoylacetamide
Overview
Description
2-Bromo-N-carbamoylacetamide is a chemical compound with the molecular formula C3H5BrN2O2 . It has a molecular weight of 180.99 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-carbamoylacetamide consists of a carbamoyl group (CONH2) attached to an acetamide group (CH3C(=O)NH2), with a bromine atom also attached to the carbon of the acetamide group .Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of 2-(n-carbamoylacetamide)-substituted 2,3-dihydrothiophenes
Mode of Action
It is used as a reagent in the synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes . The interaction of 2-bromo-N-carbamoylacetamide with its targets and the resulting changes are subject to the specific conditions of the reaction and the nature of the other reactants involved.
Result of Action
Its primary use is in the synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes , and the effects of these compounds would depend on their specific structures and targets.
Action Environment
The action of 2-bromo-N-carbamoylacetamide can be influenced by various environmental factors. For instance, it has been used in a microwave-enhanced diastereoselective synthesis process, suggesting that heat and radiation could potentially influence its reactivity . Additionally, the solvent used in the reaction can also impact the efficiency and outcome of the reaction .
properties
IUPAC Name |
2-bromo-N-carbamoylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOUXXMRKBVCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979459 | |
Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6333-87-5 | |
Record name | NSC32209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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